PKA inhibitor (5-24)

Description

Contextualizing Protein Kinase A (PKA) as a Central Signaling Node in Cellular Regulation

Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a pivotal enzyme in cellular signaling pathways. It plays a critical role in regulating a vast array of cellular processes, including metabolism, gene expression, cell proliferation, differentiation, apoptosis, immune regulation, and cell motility imrpress.comcusabio.comcellsignal.comsinobiological.comnih.govscbt.compatsnap.comacs.orgportlandpress.com. PKA functions by phosphorylating specific serine and threonine residues on target proteins, a post-translational modification that alters protein activity, localization, and downstream cellular functions cusabio.com. The activation of PKA is typically triggered by the binding of cyclic adenosine (B11128) monophosphate (cAMP) to its regulatory subunits, leading to the dissociation of the catalytic subunits, which then carry out the phosphorylation nih.govpatsnap.comportlandpress.com. This intricate mechanism allows PKA to act as a central integrator of signals from various extracellular stimuli, making it a cornerstone of cellular communication and homeostasis cellsignal.comsinobiological.compatsnap.com.

The Role of Specific PKA Inhibitors as Perturbation Tools in Kinase Function Dissection

Specific inhibitors of protein kinases, including PKA, are indispensable tools for dissecting complex cellular signaling networks imrpress.comnih.govscbt.compatsnap.compnas.org. By selectively blocking or reducing kinase activity, researchers can elucidate the specific roles of a particular kinase in biological processes, identify its downstream targets, and understand the consequences of its dysregulation imrpress.comscbt.com. These inhibitors allow for the perturbation of kinase function in a controlled manner, enabling the study of cause-and-effect relationships within signaling cascades nih.govpnas.org. While small-molecule inhibitors are widely used, they can sometimes exhibit cross-reactivity with other kinases due to conserved ATP-binding sites, necessitating careful validation pnas.org. Peptide-based inhibitors, such as PKA inhibitor (5-24), offer a different approach, often characterized by high specificity and distinct mechanisms of action scbt.commedchemexpress.commdpi.com.

Historical Development and Derivation of PKA Inhibitor (5-24) as a Foundational Research Modality

PKA inhibitor (5-24), also known as PKI(5-24) or IP20, is a synthetic peptide that has become a foundational research modality for studying PKA nih.govmedchemexpress.commdpi.commoleculardepot.comnih.govsigmaaldrich.comescholarship.orgmerckmillipore.comrndsystems.commerckmillipore.com. This peptide is derived from the naturally occurring heat-stable protein kinase inhibitor (PKI) and corresponds to amino acid residues 5 through 24 of the full-length PKI sequence nih.govmedchemexpress.commdpi.commoleculardepot.comrndsystems.com. The discovery and characterization of PKI itself followed closely after the identification of the PKA catalytic subunit, with early research in the 1980s localizing the inhibitory motifs of PKI nih.govescholarship.org. Papers by Scott et al. and Cheng et al. in 1985 were instrumental in defining the inhibitory sequence, collectively establishing PKI(5-24) as a high-affinity inhibitor peptide nih.govescholarship.org. This peptide acts as a potent and competitive inhibitor of PKA, binding to the catalytic subunit with high affinity and mimicking the protein substrate to block substrate access to the active site medchemexpress.commdpi.comsigmaaldrich.commerckmillipore.commerckmillipore.com. Its high specificity and well-defined mechanism of action have cemented its role as a valuable tool in biochemical and cellular studies nih.govscbt.commoleculardepot.com.

Academic Utility and Scope of PKA Inhibitor (5-24) Studies in Signaling Research

The academic utility of PKA inhibitor (5-24) spans a broad range of research applications aimed at dissecting PKA-mediated signaling pathways nih.govscbt.compatsnap.comacs.orgmdpi.commoleculardepot.comrndsystems.comfrontiersin.orgresearchgate.netbiorxiv.org. It serves as a critical molecular tool for biochemical assays, allowing researchers to investigate the precise mechanisms by which PKA influences cellular responses to various stimuli scbt.commoleculardepot.com. Studies employing PKI(5-24) have been crucial in understanding the downstream effects of PKA on target proteins and transcription factors, thereby illuminating intricate signaling networks scbt.com. Its application extends to exploring PKA's role in diverse physiological contexts such as neurotransmission, memory formation, and immune responses scbt.com. Furthermore, PKI(5-24) has been utilized in high-throughput screening assays to identify novel modulators of PKA activity scbt.com. Its specific sequence, TTYADFIASGRTGRRNAIHD, and its potent inhibitory constant (Ki = 2.3 nM) underscore its efficacy as a research probe medchemexpress.comsigmaaldrich.commerckmillipore.comrndsystems.commerckmillipore.com. The peptide has also been employed in structural biology studies to stabilize the PKA catalytic subunit, aiding in the determination of its three-dimensional structure nih.gov. Its utility has even extended to developmental biology, with studies using it in Xenopus oocytes to investigate cell division and maturation escholarship.org. More recently, PKI(5-24) has been implicated in studies of Hedgehog signaling, where it interacts with Smoothened (SMO), demonstrating its relevance in diverse signaling cascades researchgate.netbiorxiv.org.

Data Tables

Table 1: Physicochemical Properties of PKA Inhibitor (5-24)

| Property | Value | Source(s) |

| Chemical Name | PKA Inhibitor (5-24) / PKI(5-24) / IP20 | medchemexpress.commoleculardepot.comnih.gov |

| CAS Number | 99534-03-9 | medchemexpress.comsigmaaldrich.comrndsystems.com |

| Sequence | TTYADFIASGRTGRRNAIHD | rndsystems.com |

| Molecular Weight | 2222.4 Da | moleculardepot.comrndsystems.com |

| Purity | ≥95% (HPLC) | sigmaaldrich.comrndsystems.com |

| Form | Lyophilized powder | moleculardepot.comsigmaaldrich.com |

| Solubility | Soluble to 1 mg/ml in water | sigmaaldrich.comrndsystems.com |

| Storage | -20°C | moleculardepot.comsigmaaldrich.comrndsystems.com |

| Inhibitory Constant (Ki) | 2.3 nM | medchemexpress.comsigmaaldrich.commerckmillipore.comrndsystems.commerckmillipore.com |

Table 2: Comparative Inhibition Potency of PKI Peptide Analogs

| Peptide Analog | Ki (nM) | IC50 (nM) | Reference |

| PKI-(6-22)-amide | 7.4 | 8.4 | nih.gov |

| PKI-(5-24)-amide | 19 | 22 | nih.gov |

| PKI-(14-24)-amide | 340 | 380 | nih.gov |

Note: Data for IC50 and Ki values are derived from studies comparing the inhibitory potency of different synthetic peptide fragments of PKI.

Properties

Molecular Formula |

C94H148N32O31 |

|---|---|

Molecular Weight |

2222.4 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxypropylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]butanedioic acid |

InChI |

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44+,45-,46-,47-,48?,49?,54-,55-,56-,57?,58+,59-,60-,61+,62-,63-,69-,70+,71+,72+,73-/m1/s1 |

InChI Key |

AXOXZJJMUVSZQY-LGGJAOENSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=N[C@H](CC1=CN=CN1)C(=N[C@H](CC(=O)O)C(=O)O)O)O)N=C([C@@H](C)N=C([C@@H](CC(=N)O)N=C([C@@H](CCCNC(=N)N)N=C([C@@H](CCCNC(=N)N)N=C(CN=C([C@H](C(C)O)N=C([C@@H](CCCNC(=N)N)N=C(CN=C([C@@H](CO)N=C([C@@H](C)N=C([C@H]([C@H](C)CC)N=C([C@H](CC2=CC=CC=C2)N=C([C@H](CC(=O)O)N=C([C@H](C)N=C(C(CC3=CC=C(C=C3)O)N=C([C@@H](C(C)O)N=C([C@@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCC(C)C(C(=NC(CC1=CN=CN1)C(=NC(CC(=O)O)C(=O)O)O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(CN=C(C(C(C)O)N=C(C(CCCNC(=N)N)N=C(CN=C(C(CO)N=C(C(C)N=C(C(C(C)CC)N=C(C(CC2=CC=CC=C2)N=C(C(CC(=O)O)N=C(C(C)N=C(C(CC3=CC=C(C=C3)O)N=C(C(C(C)O)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Molecular and Structural Basis of Pka Inhibitor 5 24 Interaction and Inhibition

PKA Inhibitor (5-24) as a Pseudo-Substrate Peptide: Design and Mimicry

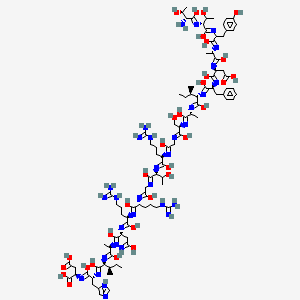

PKA inhibitor (5-24) is a 20-residue peptide fragment corresponding to amino acids 5-24 of the N-terminus of PKI. mdpi.com Its design as a potent inhibitor is rooted in its function as a "pseudo-substrate." It effectively mimics the consensus phosphorylation sequence recognized by PKA but is not itself phosphorylatable. nih.govnih.gov

The primary sequence of PKA substrates typically features a pattern of basic amino acids, particularly arginine, positioned N-terminal to the serine or threonine residue that undergoes phosphorylation. PKA inhibitor (5-24) contains a similar sequence, including a critical arginine cluster (Arg-Arg-Asn-Ala-Ile). mdpi.comsigmaaldrich.com However, in the position where a phosphorylatable serine or threonine would be, it possesses an alanine (B10760859) residue. mdpi.com This substitution allows the peptide to bind with high affinity to the active site of the PKA catalytic subunit, occupying it in a manner analogous to a true substrate, but preventing the catalytic phosphoryl transfer from occurring. nih.gov This mimicry is a key feature of its inhibitory mechanism, acting as a potent competitive inhibitor for the active PKA catalytic subunit. nih.govfrontiersin.org

The design also includes a hydrophobic region N-terminal to the pseudo-substrate sequence, which is crucial for high-affinity binding. nih.gov Specifically, residues like Phenylalanine-10 contribute to a stable interaction by fitting into a hydrophobic pocket on the enzyme surface. The structure of the PKA C-subunit in complex with PKI (5-24) reveals that the peptide binds in an extended conformation, making extensive contact with the enzyme's active site cleft. nih.govresearchgate.net

Competitive Binding Dynamics with the PKA Catalytic Subunit

PKA inhibitor (5-24) functions as a highly potent, competitive inhibitor of the PKA catalytic subunit with a reported inhibition constant (Ki) of approximately 2.3 nM. sigmaaldrich.com This high affinity underscores its effectiveness in blocking PKA activity. The mechanism is competitive because the inhibitor directly competes with protein substrates for binding to the active site of the free catalytic subunit. frontiersin.org

Once the PKA holoenzyme is activated by cyclic adenosine (B11128) monophosphate (cAMP), the catalytic subunits dissociate from the regulatory subunits and become active. nih.gov PKA inhibitor (5-24) then binds to these free, active C subunits, preventing them from phosphorylating their downstream targets. nih.gov It is important to note that the peptide does not compete with ATP for its binding site. sigmaaldrich.com

The binding kinetics reveal a strong interaction. Studies have shown that the affinity of the PKA catalytic subunit for PKI (5-24) is significantly enhanced in the presence of ATP and magnesium ions, a phenomenon indicative of synergistic binding. nih.govnih.gov

Allosteric Modulation and Conformational Changes Induced by PKA Inhibitor (5-24) Binding

The binding of PKA inhibitor (5-24) to the PKA catalytic subunit is not a simple lock-and-key interaction; it induces significant conformational changes and allosteric modulation of the enzyme. scbt.comnih.gov Crystal structures and molecular dynamics simulations show that protein kinases like PKA are highly dynamic, existing in equilibrium between different conformational states, primarily an "open" and a "closed" form. researchgate.net

Furthermore, NMR spectroscopy studies have revealed that the binding of PKA inhibitor (5-24) significantly restricts the dynamic motions of the kinase. nih.govnih.gov It effectively quenches both fast (sub-nanosecond) and slow (microsecond to millisecond) backbone motions throughout the enzyme, trapping it in a dynamically inert state. nih.gov This reduction in conformational flexibility is a key aspect of its inhibitory mechanism, preventing the enzyme from adopting the catalytically competent state required for phosphoryl transfer. nih.gov

Synergistic High-Affinity Binding with ATP in PKA-Inhibitor Complexes

A critical feature of the interaction between PKA inhibitor (5-24) and the PKA catalytic subunit is the positive binding cooperativity, or synergism, with ATP. nih.govbenthamopen.com The binding of one ligand significantly enhances the affinity for the other, leading to the formation of a highly stable ternary complex of PKA-C, ATP, and the inhibitor peptide. nih.govelifesciences.org

Thermodynamic and kinetic data clearly illustrate this synergism. The binding affinity (Kd) of PKA inhibitor (5-24) for the apo-enzyme (without ATP) is in the micromolar range, whereas in the presence of ATP and Mg²⁺, the affinity increases dramatically to the nanomolar or even sub-nanomolar level. nih.govnih.gov Conversely, the presence of the inhibitor peptide also increases the affinity of the enzyme for ATP. nih.gov This cooperative effect is substantial, with studies reporting a roughly 40-fold increase in the inhibitor's binding affinity when the nucleotide is present. nih.gov This allosteric communication between the nucleotide-binding site and the peptide-binding site is crucial for the potent inhibition observed. elifesciences.orgbenthamopen.com

This synergistic relationship is a key distinction from simple competitive inhibition and highlights the complex allosteric regulation governing PKA activity. benthamopen.com The formation of this stable ternary complex effectively sequesters the catalytic subunit, preventing it from participating in signaling cascades. nih.gov

| Condition | Binding Affinity (Kd) of PKI (5-24) |

| PKA-C (apoenzyme) | ~2 µM - 17 µM |

| PKA-C + ATP/Mg²⁺ | ~1 nM - 2.3 nM |

This table presents approximate binding affinity values for PKA inhibitor (5-24) to the PKA catalytic subunit under different conditions, compiled from various studies. sigmaaldrich.comnih.govelifesciences.org

Specificity Profile and Selectivity Considerations of PKA Inhibitor (5-24) Compared to Other PKA Inhibitors

PKA inhibitor (5-24) is widely regarded for its high specificity for PKA compared to other protein kinases. nih.govfrontiersin.org This selectivity stems from its design as a pseudo-substrate that mimics the specific consensus sequence recognized by PKA. nih.gov While it can inhibit some other kinases at very high concentrations, its potency against PKA is several orders of magnitude greater. nih.gov For instance, at concentrations where it completely inhibits PKA, it has little to no effect on kinases like Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.gov

This high specificity contrasts sharply with many small-molecule PKA inhibitors, such as H-89 and KT-5720. frontiersin.orgbiolog.de These molecules are ATP-competitive inhibitors, meaning they bind to the highly conserved ATP-binding pocket of kinases. frontiersin.orgscbt.com Because this site is structurally similar across a wide range of kinases, these inhibitors often suffer from a lack of selectivity and can inhibit numerous other kinases with similar potency, leading to off-target effects. frontiersin.orgnih.govbiolog.de For example, H-89 is known to inhibit Rho kinase and other kinases, and its effects can be independent of PKA inhibition. nih.govbiolog.de

Therefore, PKA inhibitor (5-24) and its parent molecule, PKI, are considered more specific and reliable tools for directly inhibiting PKA catalytic activity in experimental settings. frontiersin.org

| Inhibitor | Mechanism of Action | Target | Reported Ki for PKA | Selectivity Profile |

| PKA inhibitor (5-24) | Pseudo-substrate, competitive with protein substrate | PKA Catalytic Subunit | ~2.3 nM | High selectivity for PKA. frontiersin.org |

| H-89 | ATP-competitive | PKA Catalytic Subunit | ~48 nM | Non-selective; inhibits many other kinases (e.g., ROCK2, PKG). frontiersin.orgnih.gov |

| KT-5720 | ATP-competitive | PKA Catalytic Subunit | ~60 nM | Non-selective; inhibits PKB, MESK, GSK-3β, AMPK. frontiersin.org |

This table provides a comparative overview of different PKA inhibitors. Data is compiled from multiple sources. sigmaaldrich.comfrontiersin.orgnih.gov

Methodological Frameworks for Investigating Pka Inhibitor 5 24 Effects in Biological Systems

In Vitro Biochemical Assay Systems

In vitro systems provide a controlled environment to dissect the molecular interactions and enzymatic activities of PKA inhibitor (5-24) with PKA. These methods allow for precise quantification of binding affinity, enzyme kinetics, and the direct assessment of inhibitory potency.

Direct measurement of PKA enzymatic activity is fundamental to understanding the inhibitory capacity of PKA inhibitor (5-24). Two primary assay types are widely employed:

Coupled Spectrophotometric Assays: These assays monitor the rate of substrate phosphorylation by PKA indirectly. A common method involves coupling the PKA reaction to enzymes like pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. In this system, PKA phosphorylates a substrate peptide (e.g., Kemptide), and the subsequent reactions lead to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm biorxiv.orgbmglabtech.comworthington-biochem.comresearchgate.net. The rate of NADH consumption is directly proportional to PKA activity. Research has utilized these assays to demonstrate the inhibitory effect of peptides mimicking the PKA inhibitor motif, such as the SMO peptide, and by extension, PKI (5-24) itself, on PKA catalytic activity biorxiv.orgresearchgate.net.

Radioactive Phosphate (B84403) Incorporation Assays: These assays directly measure the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a PKA substrate. The amount of radioactivity incorporated into the substrate is quantified, typically after separation of the phosphorylated substrate from unincorporated ATP. This method is considered a "gold standard" due to its sensitivity and direct measurement of the enzymatic reaction researchgate.netportlandpress.comnih.gov. Studies have used these assays to quantify PKA activity and to assess the inhibition by various compounds, including peptide inhibitors portlandpress.comnih.gov. For example, PKA activity is expressed in picomoles of phosphate incorporated per minute, allowing for precise determination of inhibition constants portlandpress.com.

Understanding how PKA inhibitor (5-24) interacts with PKA at a molecular level is crucial. Techniques that measure binding kinetics and affinity provide insights into the strength and duration of the interaction.

Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique used to directly measure the heat released or absorbed during a binding event, allowing for the complete thermodynamic characterization of protein-ligand interactions nih.govwhiterose.ac.uktainstruments.com. By titrating PKA inhibitor (5-24) into a solution of PKA, ITC can determine the binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS) of the interaction nih.govwhiterose.ac.uk. Studies have used ITC to characterize the binding of PKA inhibitor peptides, such as PKI5-24, to PKA, revealing high-affinity interactions and providing thermodynamic parameters that can inform drug design nih.govwhiterose.ac.uk. For instance, ITC has been employed to study how ATP-competitive inhibitors can modulate the binding cooperativity of PKA with pseudosubstrate peptides like PKI5-24 nih.gov.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of molecules in real-time by detecting changes in refractive index near a sensor surface upon molecular binding biorxiv.orgmdpi.combiaffin.comnih.govrupress.org. By immobilizing PKA or a PKA subunit onto a sensor chip, the binding kinetics (association and dissociation rates, kon and koff) and affinity (Kd) of PKA inhibitor (5-24) can be determined by flowing the inhibitor over the surface biorxiv.orgmdpi.combiaffin.comnih.gov. SPR studies have successfully characterized the binding of PKA inhibitor peptides to PKA catalytic subunits, yielding Kd values in the picomolar to nanomolar range, and have been used to compare the binding of modified versus unmodified peptides biorxiv.orgmdpi.comnih.gov.

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assays (TSA), DSF measures the change in thermal stability of a protein upon ligand binding. Ligands that bind and stabilize the protein structure will increase its melting temperature (Tm) portlandpress.comnih.govresearchgate.netresearchgate.netnih.gov. By monitoring the fluorescence of a dye (e.g., SYPRO-Orange) that binds to hydrophobic regions of unfolded proteins, DSF can detect ligand-induced shifts in protein melting profiles portlandpress.comnih.govresearchgate.net. This technique has been used to assess the binding of small-molecule kinase inhibitors to PKA catalytic subunits and to evaluate the thermal stability of PKA in the presence of inhibitors like PKI peptide portlandpress.comnih.govresearchgate.net. DSF can discriminate between compounds that bind to different conformational states of the kinase portlandpress.com.

Cell-Based Experimental Modalities

Investigating PKA inhibitor (5-24) effects within cellular contexts is crucial for understanding its physiological relevance and impact on signaling pathways. These methods allow for the study of inhibitor uptake, localization, and downstream effects in a more complex biological milieu.

Cultured mammalian cell lines serve as versatile platforms for dissecting complex cellular signaling pathways modulated by PKA inhibitor (5-24). Researchers can introduce the inhibitor into cell cultures and then analyze specific downstream events, such as changes in protein phosphorylation, gene expression, or cellular phenotypes nih.govfrontiersin.orgcore.ac.uknih.govpnas.orgresearchgate.net.

Pathway Dissection: PKA is a central regulator of numerous cellular processes, including metabolism, gene expression, and cell growth interpriseusa.comcaymanchem.commyskinrecipes.com. By using PKA inhibitor (5-24) in cell lines, researchers can block PKA activity and observe the consequences on specific signaling cascades. For instance, studies have used PKI (5-24) to investigate its role in modulating G protein-coupled receptor (GPCR) signals and its impact on cell growth in cancer cells frontiersin.org. In neuronal cultures, PKI (5-24) has been used to study its effects on AMPA receptor currents and synaptic plasticity, demonstrating its role in modulating neuronal excitability nih.govpnas.org. The inhibitor's ability to permeate cells and inhibit intracellular PKA activity makes it a valuable tool for dissecting PKA-mediated pathways frontiersin.orgresearchgate.net.

Specific Cell Line Applications: Studies have employed PKA inhibitor (5-24) in various cell lines, including primary neuronal cultures and cancer cell lines, to elucidate PKA's role in specific cellular functions. For example, its application in primary neurons has been instrumental in understanding PKA's contribution to synaptic plasticity and neuronal signaling nih.govnih.govpnas.org. In cancer research, it aids in understanding how PKA dysregulation contributes to cell proliferation and signaling pathways relevant to oncogenesis frontiersin.org.

Primary cell cultures and organotypic slice preparations offer more physiological relevance than established cell lines, retaining more of the native cellular environment and cell-cell interactions.

Primary Cell Cultures: Using PKA inhibitor (5-24) in primary cell cultures, such as primary neurons or immune cells, allows researchers to study PKA's function in cell types directly isolated from tissues. This approach is critical for understanding PKA's role in cell-specific processes and for validating findings from cell lines. For example, studies have used PKI (5-24) in primary neurons to investigate its effects on synaptic plasticity and neuronal signaling pathways nih.govnih.govpnas.org.

Organotypic Slice Preparations: Organotypic slice preparations, such as brain slices, maintain the three-dimensional architecture and cellular organization of tissues, allowing for electrophysiological recordings and pharmacological interventions in a more intact system nih.govcore.ac.uknih.gov. Researchers can perfuse these slices with solutions containing PKA inhibitor (5-24) to study its effects on neuronal activity, synaptic transmission, and signaling cascades within their native tissue context. For instance, studies have used PKI (5-24) in brain slices to examine its impact on plateau potentials in prefrontal cortex neurons and its role in synaptic plasticity nih.govnih.gov. This methodology is vital for understanding PKA's function in complex neural circuits.

Combinatorial Approaches with Genetic Manipulations (e.g., Gene Knockout, Overexpression, siRNA/RNAi)

The efficacy and specific roles of PKA inhibitor (5-24) are often elucidated by combining its application with genetic manipulation techniques. These approaches allow researchers to dissect the intricate signaling networks regulated by Protein Kinase A (PKA) and to understand how the inhibitor's action is influenced by the cellular genetic context. Studies involving gene knockouts or knockdowns (via siRNA/RNAi) of PKA subunits or their regulatory proteins can reveal compensatory mechanisms or dependencies on specific PKA isoforms. For instance, while not directly referencing (5-24), studies on PKA knockout mice have shown complex phenotypes, suggesting redundancy and compensatory roles of different PKA subunits bioscientifica.com. When such genetic modifications are combined with the application of PKA inhibitor (5-24), researchers can pinpoint the specific contribution of the targeted PKA component to cellular processes. Overexpression of PKA subunits or regulatory proteins can also be used to study how altered protein levels affect the inhibitor's efficacy or downstream signaling outcomes. For example, research has explored how PKA inhibitor proteins (PKIs), including those similar to (5-24), can modulate cAMP signaling pathways when their expression levels are altered, influencing the balance between PKA and EPAC activation, and consequently affecting MAPK signaling and tumor growth nih.gov.

Studies in Permeabilized Cell and Tissue Models

Permeabilized cell and tissue models offer a direct route to study the intracellular effects of PKA inhibitor (5-24) by bypassing the cell membrane barrier. This method allows for the controlled introduction of the inhibitor into the cellular environment, facilitating the study of PKA's role in specific cellular events, such as exocytosis. For example, studies using streptolysin O-permeabilized parotid acinar cells demonstrated that the PKA catalytic subunit could induce amylase release, and that the PKA inhibitor peptide PKI-(5-24) significantly inhibited this release, albeit to about 50% nih.gov. This indicated that while PKI-(5-24) is a potent inhibitor, other factors might also be involved in the regulation of amylase release. Similarly, saponin-permeabilized cardiac pacemaker cells showed that PKI (a class that includes 5-24) could reduce the frequency and size of spontaneous calcium store oscillations, suggesting a role for basal PKA activity in regulating these cellular rhythms ahajournals.org. These models are crucial for understanding the direct impact of PKA inhibition on cellular machinery without the confounding variables of cell permeability.

Advanced Analytical and Imaging Techniques

Advanced Analytical and Imaging Techniques

Phosphoproteomic Profiling and Mass Spectrometry-Based Approaches

Phosphoproteomic profiling, often coupled with mass spectrometry, provides a comprehensive view of how PKA inhibitor (5-24) affects global protein phosphorylation patterns within a cell. By analyzing the proteome after treatment with the inhibitor, researchers can identify specific PKA substrates whose phosphorylation status is altered, thereby elucidating downstream signaling pathways affected by PKA inhibition. For instance, a study investigating novel PKA inhibitors used Western blot analysis to monitor the phosphorylation of CREB (cAMP response element binding protein), a well-characterized PKA substrate, to confirm intracellular PKA inhibition by their compounds, including those similar in mechanism to (5-24) acs.org. This approach allows for the quantitative assessment of PKA-mediated phosphorylation events and can reveal previously unknown PKA targets.

Live-Cell Imaging of PKA Activity and Subcellular Localization (e.g., FRET-based Sensors)

Immunochemical Detection of PKA-Mediated Phosphorylation Events

Immunochemical methods, such as Western blotting and ELISA, are widely used to detect and quantify specific PKA-mediated phosphorylation events. These techniques rely on antibodies that specifically recognize phosphorylated forms of PKA substrates. For example, the phosphorylation state of CREB at Ser133 is a common readout for PKA activity. Studies have shown that treatment with PKA inhibitors, including those with mechanisms similar to (5-24), can lead to a dose-dependent reduction in CREB phosphorylation, validating the inhibitor's efficacy in a cellular context acs.org. This approach is crucial for confirming the direct impact of PKA inhibition on key signaling molecules and pathways.

Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy)

Structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into how PKA inhibitor (5-24) interacts with its target, PKA. X-ray crystallography has revealed the detailed binding mode of PKI (5-24) within the catalytic subunit of PKA, showing how it occupies the nucleotide-binding pocket and forms specific interactions with key residues acs.orgacs.org. For instance, residues Tyr235 and Phe239 of PKA form a sandwich-like structure with Phe10 of PKI (5-24) caymanchem.com. NMR spectroscopy has further elucidated the dynamics of these interactions, revealing how inhibitors like PKI (5-24) can restrict enzyme dynamics and alter the enzyme's energy landscape nih.gov. These studies are fundamental for understanding the molecular basis of inhibition and for guiding the design of novel, more potent, and specific PKA inhibitors.

Elucidation of Pka Dependent Signaling Pathways Using Pka Inhibitor 5 24

Studies on Transcriptional Regulation and Epigenetic Modification

cAMP Response Element-Binding Protein (CREB) Phosphorylation and Gene Expression Studies

A significant area of research involving PKA inhibitors like PKI (5-24) focuses on the cAMP Response Element-Binding Protein (CREB). CREB is a transcription factor that plays a pivotal role in gene expression, learning, and memory. Its activation is largely dependent on phosphorylation at a specific serine residue (Ser133) by PKA nih.govrhinologyjournal.comnih.govnih.gov. By inhibiting PKA, researchers can assess the extent to which CREB phosphorylation and subsequent gene transcription are mediated by PKA activity.

Studies have demonstrated that the inhibition of PKA activity directly impacts CREB phosphorylation. For instance, in experiments utilizing various PKA inhibitors, a dose-dependent reduction in CREB phosphorylation has been observed, confirming the critical role of PKA in this process rhinologyjournal.comacs.org. The synthetic peptide PKI (5-24) itself is recognized as a valuable tool for probing the PKA signaling pathway, including its influence on CREB nih.gov. Research involving other PKA inhibitors, such as H89, has shown that these compounds can down-regulate phosphorylated CREB (p-CREB) levels, thereby affecting gene expression rhinologyjournal.com. Furthermore, studies involving genetic manipulation, such as PKIα null mutant mice, revealed reduced basal and induced CREB phosphorylation, underscoring the physiological significance of endogenous PKI in regulating CREB activity nih.gov.

The impact of PKA inhibition on gene expression is a direct consequence of reduced CREB phosphorylation. When CREB is not phosphorylated by PKA, its ability to bind to cAMP-response elements (CREs) in the promoter regions of target genes is diminished, leading to decreased gene transcription rhinologyjournal.com. This mechanism highlights how PKI (5-24) can be employed to understand how PKA-mediated signaling cascades control the expression of genes involved in diverse cellular functions.

Table 1: PKA Inhibition and its Effect on CREB Phosphorylation and Gene Expression

| Study Reference | Experimental Model/Cell Line | PKA Modulation | Key Finding Related to CREB Phosphorylation/Gene Expression |

| acs.org | NCI-H526 cells | Compound 5 (PKA inhibitor) | Dose-dependent reduction in CREB phosphorylation above 20 μM. |

| acs.org | NCI-H526 cells | Compound 6 (PKA inhibitor) | Greater than 50% reduction in CREB phosphorylation above 50 μM. |

| rhinologyjournal.com | Rat nasal epithelial cells | H89 (PKA inhibitor) | Down-regulated p-CREB (Ser133) expression, affecting AQP5 production. |

| nih.gov | Skeletal muscle cultures | PKIα deficiency | Reduced basal and induced CREB phosphorylation. |

| pnas.org | Hippocampal neuronal cultures | H89 (PKA inhibitor) | Abolished rolipram/forskolin-induced CREB phosphorylation. |

Investigations into Histone Modifications and Chromatin Remodeling

Beyond transcription factor regulation, PKA also influences cellular processes through its involvement in histone modifications and chromatin remodeling. These epigenetic mechanisms are critical for regulating gene accessibility and expression patterns. Research indicates that PKA signaling can directly or indirectly affect histone modifications, thereby shaping the chromatin landscape.

Studies have shown that PKA activation can lead to specific histone modifications. For instance, blockade of dopamine (B1211576) D2-like receptors, which leads to PKA activation, has been shown to induce histone H3 phosphorylation at serine 10 and acetylation at lysine (B10760008) 14 (H3pS10-acK14) in striatal neurons nih.gov. This suggests that PKA signaling is a key mediator of these chromatin changes. Similarly, other studies have implicated the cAMP-PKA cascade in the regulation of histone modifications in response to various stimuli, indicating a broad role for PKA in modulating chromatin structure psu.edu.

While direct studies using PKI (5-24) as the primary tool for investigating histone modifications are less common in the provided literature, its utility in exploring PKA's role is evident. For example, PKI (5-24) has been used in experiments to investigate the role of PKA in the nuclear export of Histone Deacetylase 5 (HDAC5), a process that influences chromatin remodeling ahajournals.org. Although in this specific context, the effect was found to be independent of PKA activity, it demonstrates the application of PKI (5-24) in dissecting PKA's involvement in chromatin-related cellular events. Furthermore, PKA's ability to phosphorylate other proteins, such as heat shock protein 60, which can be confirmed using PKI (5-24), hints at broader PKA-mediated regulatory roles that could extend to chromatin-associated proteins pnas.org.

The interplay between PKA, histone modifications, and chromatin remodeling is complex. Histone phosphorylation, in general, is known to facilitate DNA repair, signal transduction, and chromatin remodeling, thereby influencing gene expression and cellular responses mdpi.com. The cAMP-PKA pathway, by influencing these modifications, can therefore play a significant role in orchestrating these dynamic changes within the nucleus.

Table 2: PKA Signaling and its Link to Histone Modifications and Chromatin Remodeling

| Study Reference | Experimental Context/Stimulus | PKA Modulation | Observed Histone Modification/Chromatin Remodeling Event | Implied Role of PKA/PKI (5-24) |

| nih.gov | D2-like antagonists (in vivo) | PKA activation | Induced H3 phosphorylation at Ser10 and acetylation at Lys14 (H3pS10-acK14). | PKA is essential for this modification. |

| nih.gov | Glutamate, l-type Ca2+ agonists | PKA activation | Induced H3 phospho-acetylation (H3pS10-acK14). | PKA is essential for this modification. |

| ahajournals.org | ISO treatment | PKA activity tested with PKI | ISO induced HDAC5 nuclear export; PKI had no effect. | PKA activity was found to be independent of this specific ISO-induced export. |

| psu.edu | Dopaminergic agents | cAMP-PKA cascade | Regulation of histone modification. | Involved in the regulation of histone modification. |

Applications of Pka Inhibitor 5 24 in Dissecting Specific Biological Processes

Neurobiological Research

PKA is a critical enzyme in neuronal function, and its inhibition has been instrumental in understanding complex processes ranging from synaptic transmission to memory formation.

Synaptic Plasticity and Memory Formation Mechanisms

The cAMP-PKA signaling pathway is integral to long-term synaptic plasticity and the formation of long-term memory. semanticscholar.orgfrontiersin.org Pharmacological studies have consistently highlighted the importance of PKA in these processes. frontiersin.org PKA's role extends to synaptic tagging, a mechanism that ensures pathway-specific long-term potentiation (LTP). frontiersin.orgnih.gov

Research using PKA inhibitors has demonstrated that compartmentalized PKA signaling is crucial for synaptic plasticity and memory. nih.gov For instance, the disruption of PKA anchoring to A-kinase anchoring proteins (AKAPs) at the presynaptic terminal of hippocampal Schaffer collateral CA3-CA1 synapses impairs theta-burst induced LTP and spatial memory storage. jneurosci.org This suggests a critical role for presynaptically localized PKA in these forms of synaptic plasticity and memory. nih.govjneurosci.org

In studies of Aplysia, PKA signaling has been shown to be fundamental in the formation of both short-term and long-term memory. frontiersin.org Furthermore, PKA activity is important for CREB-mediated gene transcription following conditioning, a key step in memory consolidation. frontiersin.org The use of PKA inhibitors, such as the PKI 5-24 peptide, has been crucial in these investigations. For example, delivery of this inhibitor into neurons helped to demonstrate that PKA tethered to AKAP150 sustains AMPA receptor currents. When PKA is inhibited, there is a pronounced agonist-dependent downregulation of these channels. pnas.org

| Area of Study | Key Findings with PKA Inhibition | Relevant Proteins/Receptors |

| Long-Term Potentiation (LTP) | Theta-burst LTP requires presynaptically anchored PKA. jneurosci.org | PKA, AKAPs |

| Memory Formation | PKA signaling is essential for both short-term and long-term memory. frontiersin.org | PKA, CREB |

| Synaptic Tagging | Presynaptically compartmentalized PKA is required for synaptic tagging. nih.gov | PKA, AKAPs |

| AMPA Receptor Regulation | PKA inhibition leads to agonist-dependent downregulation of AMPA channels. pnas.org | PKA, AKAP150, AMPA Receptors |

Neuronal Excitability and Ion Channel Function

PKA-mediated phosphorylation is a key mechanism for modulating the activity of various ion channels, thereby regulating neuronal excitability. researchgate.net The use of PKA inhibitor (5-24) has been instrumental in dissecting these regulatory pathways.

One area of focus has been on potassium (K+) channels. For instance, PKA has been shown to inhibit intermediate conductance Ca2+-activated K+ (KCa3.1) channels, which are important for dampening neuronal excitability. researchgate.net In studies on enteric AH neurons, the current underlying the slow after-hyperpolarization (IsAHP), which is mediated by IKCa-like channels, was found to be regulated by PKA. nih.gov Internal perfusion of neurons with the PKA inhibitory peptide PKI 5-24 slightly increased the IsAHP, suggesting that basal PKA activity tonically inhibits these channels. nih.gov

Furthermore, in trigeminal ganglion (TG) neurons, dialysis with PKI 5-24 was used to investigate the signaling pathway of urotensin-II-induced decrease in A-type K+ channel current (IA). The inhibitor did not affect the urotensin-II-induced IA decrease, indicating that PKA is not involved in this specific modulatory pathway. oup.com This demonstrates the utility of PKA inhibitor (5-24) in ruling out the involvement of PKA in certain signaling cascades.

| Ion Channel | Effect of PKA | Effect of PKA Inhibitor (5-24) | Impact on Neuronal Excitability |

| KCa3.1 | Inhibition | - | Increased Excitability |

| IKCa-like (KsAHP) | Tonic Inhibition | Slight increase in current | Decreased Excitability |

| A-type K+ (in TG neurons) | Not involved in urotensin-II modulation | No effect on urotensin-II-induced current decrease | - |

Neurotransmitter Synthesis and Release Regulation

PKA plays a significant role in the presynaptic terminal, where it can modulate the machinery involved in neurotransmitter release. nih.gov Studies utilizing PKA inhibitors have provided evidence for a tonic, enhancing role of PKA on neurotransmitter release at certain synapses.

At the squid giant synapse, presynaptic injection of a PKA inhibitor peptide (PKI-amide), which is derived from the same Walsh inhibitor as PKA inhibitor (5-24), led to a reversible inhibition of neurotransmitter release. nih.gov This suggests that basal PKA activity is high at this synapse and tonically enhances the release of neurotransmitters elicited by single action potentials. nih.gov Conversely, upregulating PKA activity had no further effect, supporting the idea of a high basal activity level. nih.gov

In sympathetic superior cervical ganglion (SCG) neurons, PKA has been implicated in the regulation of the readily releasable pool (RRP) of synaptic vesicles. rupress.org The application of PKA inhibitors was shown to inhibit evoked neurotransmitter release, indicating that PKA is a key kinase for regulating release by influencing the size of the RRP. rupress.org

Cardiovascular System Investigations

In the cardiovascular system, PKA is a central mediator of the β-adrenergic response, which modulates cardiac contractility and heart rate. ahajournals.org PKA inhibitor (5-24) has been used in various studies to understand the specific targets and effects of PKA in cardiac myocytes.

Myocardial Contractility and Relaxation Studies

The contractility of the heart is finely tuned by signaling pathways that regulate calcium homeostasis within cardiomyocytes. PKA plays a pivotal role in this process by phosphorylating key calcium-handling proteins. pnas.org

β-adrenergic stimulation of the heart typically leads to an increase in contractility and a faster rate of relaxation. physiology.org PKA mediates these effects by phosphorylating proteins such as phospholamban (PLN) and the ryanodine (B192298) receptor (RyR2). ahajournals.orgpnas.org Phosphorylation of PLN relieves its inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting relaxation. pnas.orgphysiology.org

The use of PKA inhibitor (5-24) in in vitro phosphorylation assays has helped to isolate the effects of other kinases, such as CaMKII, on these same substrates. physiology.org Studies where PKA activity was almost completely inhibited in cardiomyocytes revealed reduced basal phosphorylation of myofilament proteins like troponin I (TnI) and cardiac myosin binding protein C, as well as PLN. ahajournals.org This led to enhanced myofilament Ca2+ sensitivity, prolonged contraction, and slowed relaxation, highlighting the critical role of basal PKA activity in maintaining normal cardiac contractile function. ahajournals.org

| Protein Target | Effect of PKA Phosphorylation | Effect of PKA Inhibition | Impact on Myocardial Function |

| Phospholamban (PLN) | Relieves SERCA inhibition | Increased SERCA inhibition | Slower relaxation |

| Troponin I (TnI) | Decreases myofilament Ca2+ sensitivity | Increased myofilament Ca2+ sensitivity | Prolonged contraction |

| Cardiac Myosin Binding Protein C | Modulates cross-bridge cycling | Altered cross-bridge cycling | Altered contractility |

Cardiac Ion Channel Homeostasis (e.g., RyR2, HCN1)

PKA-mediated phosphorylation is a crucial regulator of cardiac ion channels, and its dysregulation is implicated in heart failure and arrhythmias. nih.gov The ryanodine receptor 2 (RyR2), the calcium release channel of the sarcoplasmic reticulum, is a major target of PKA. nih.govuniprot.org

In heart failure, chronic β-adrenergic stimulation can lead to PKA hyperphosphorylation of RyR2, which has been linked to a diastolic calcium "leak" from the sarcoplasmic reticulum, contributing to impaired contractility and arrhythmias. nih.gov The use of PKA inhibitor (5-24) has been essential in in vitro studies to confirm the specificity of PKA phosphorylation of RyR2 at sites like Ser-2808. nih.gov These studies have shown that the inhibitor can prevent PKA-mediated phosphorylation of wild-type RyR2 channels. nih.gov

The functional consequences of RyR2 phosphorylation by PKA are complex. While hyperphosphorylation is linked to pathology, some studies suggest that a basal level of phosphorylation is necessary for normal channel function, and that both maximal phosphorylation and complete dephosphorylation can increase the calcium leak. nih.gov

While not as extensively studied with the specific 5-24 inhibitor in the provided context, PKA is also known to phosphorylate hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for pacemaking activity in the heart. ahajournals.org

| Ion Channel | PKA Phosphorylation Site(s) | Functional Effect of PKA Phosphorylation | Role of PKA Inhibitor (5-24) |

| Ryanodine Receptor 2 (RyR2) | Ser-2808 (human), Ser-2031 (human) | Modulates channel open probability and calcium release nih.govnih.gov | Confirms specificity of PKA phosphorylation in vitro nih.gov |

Vascular Smooth Muscle Regulation

The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the pathogenesis of vascular diseases such as atherosclerosis and restenosis following angioplasty. mdpi.com The cAMP-PKA signaling pathway is a key regulator of VSMC growth and function. Studies utilizing PKA inhibitors have been pivotal in dissecting this role.

Inhibition of PKA has been shown to reverse the anti-mitogenic effects of cAMP-elevating agents in VSMCs. mdpi.com For instance, the AMPK agonist AICAR has been observed to increase the phosphorylation of a suspected PKA-inhibitory site on AMPK in rat primary VSMCs, an effect that was reversed by a PKA inhibitor, suggesting a regulatory interplay between PKA and AMPK in controlling VSM growth. nih.gov Furthermore, PKA inhibition has been demonstrated to reduce serum-stimulated cell cycle progression and proliferation. nih.gov These findings underscore the crucial role of PKA in mediating the inhibitory effects of cAMP on VSMC growth.

Research has also indicated that PKA may indirectly modulate AMPK activity by reducing the activity of protein phosphatase-2C (PP-2C), thereby preventing the dephosphorylation and deactivation of AMPK. nih.gov This complex signaling crosstalk, revealed through the use of PKA inhibitors, highlights a feed-forward mechanism where PKA potentiates the anti-growth properties of AMPK in VSMCs. nih.gov

| Experimental Model | Intervention | Key Finding | Reference |

| Rat Primary VSMCs | PKA inhibitor (PKI) | Reversed AICAR-induced phosphorylation of a PKA-inhibitory site on AMPK. | nih.gov |

| Rat Primary VSMCs | PKA inhibitor (PKI) | Reduced serum-stimulated cell cycle progression and proliferation. | nih.gov |

| Rat Primary VSMCs | PKA inhibitor (PKI) | Reduced pAMPK Thr172 and Ser485, suggesting indirect regulation of AMPK by PKA. | nih.gov |

Mechanisms of Cardiac Hypertrophy and Remodeling

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload but can progress to heart failure. The PKA signaling pathway is a central player in both physiological and pathological cardiac growth. The use of specific PKA inhibitors, including peptide inhibitors functionally equivalent to PKA inhibitor (5-24), has been critical in delineating its role.

In a study on human dilated cardiomyopathy (DCM), in vitro back-phosphorylation assays using [γ-32P]ATP were conducted in the presence of PKA inhibitor (5-24) (PKI(5–24)) to confirm the specificity of PKA-dependent phosphorylation. ahajournals.org The results showed a significant reduction in baseline PKA-dependent phosphorylation of troponin I (TnI) in failing human hearts compared to non-failing hearts, suggesting a deficiency in the downstream regulation of the β-adrenergic pathway. ahajournals.org

Furthermore, transgenic mouse models expressing a specific PKA inhibitory peptide (PKAi) in a cardiac-specific and inducible manner have been developed to functionally knock out PKA activity. ahajournals.org These models have revealed that cardiomyocyte PKA is essential for both physiological cardiac growth and pathological cardiac hypertrophy. ahajournals.org Inhibition of PKA was shown to ameliorate pathological cardiac hypertrophy induced by pressure overload (transaortic constriction) and increased Ca2+ influx. ahajournals.org These studies demonstrate that inhibiting PKA can prevent or even reverse adverse cardiac remodeling, highlighting its potential as a therapeutic target. ahajournals.org

| Research Area | Model System | Inhibitor Used | Key Finding | Reference |

| Dilated Cardiomyopathy | Human Myocardial Samples | PKI(5–24) | Reduced baseline PKA-dependent phosphorylation of Troponin I in failing hearts. | ahajournals.org |

| Cardiac Hypertrophy | Transgenic Mice (cPKAi) | PKA inhibition peptide (PKAi) | PKA is essential for both physiological and pathological cardiac hypertrophy. | ahajournals.org |

| Pathological Remodeling | Transgenic Mice (cPKAi) | PKA inhibition peptide (PKAi) | PKA inhibition ameliorated cardiac hypertrophy and prevented adverse remodeling. | ahajournals.org |

Endocrine System and Metabolic Regulation

Pancreatic Islet Cell Function and Insulin (B600854) Secretion Pathways

The secretion of insulin from pancreatic β-cells is a tightly regulated process crucial for glucose homeostasis. Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin secretion (GSIS), primarily through a cAMP-PKA-dependent pathway. pnas.orgnih.gov

The use of PKA inhibitors has been fundamental in confirming the role of PKA in this process. While some studies using inhibitors like H-89 have suggested that GLP-1 can also signal to insulin secretion through PKA-independent pathways, the contribution of the PKA pathway is significant. pnas.orgoup.com It has been demonstrated that PKA inhibition can block the GLP-1-mediated augmentation of the Ca2+ current, which is crucial for insulin exocytosis. nih.gov

More specifically, research has shown that while PKA inhibitors may not completely abolish the insulinotropic effect of GLP-1, they do cause a significant reduction, indicating a substantial PKA-dependent component. jci.org This suggests that PKA directly augments insulin granule priming and their responsiveness to Ca2+. jci.org

| Effector Molecule | Action | Role of PKA | Effect of PKA Inhibition | Reference |

| GLP-1 | Potentiates GSIS | Activates PKA via cAMP | Partially blocks GLP-1-stimulated insulin secretion | pnas.org |

| GLP-1 | Increases inward Ca2+ current | PKA-dependent augmentation | Blocks the augmentation of the Ca2+ current | nih.gov |

| GLP-1 | Augments insulin secretion | PKA-dependent amplification | Reduces the insulinotropic effect | jci.org |

Adipocyte Lipolysis and Energy Homeostasis

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011) in adipocytes, is a key process for maintaining energy balance. This process is primarily stimulated by catecholamines, which activate the cAMP-PKA pathway, leading to the phosphorylation and activation of key lipolytic enzymes, including hormone-sensitive lipase (B570770) (HSL) and perilipin. oup.combioscientifica.com

The indispensable role of PKA in this pathway has been confirmed through studies using PKA inhibitors. For instance, in adipocytes derived from HSL-deficient mice, isoproterenol-stimulated lipolysis was suppressed by a PKA inhibitor, demonstrating that lipolytic hormones stimulate lipolysis via a PKA-dependent pathway even in the absence of HSL. diabetesjournals.org This suggests that PKA targets other lipases or regulatory proteins to mediate lipolysis.

PKA-mediated phosphorylation of HSL occurs at several serine residues (Ser563, Ser659, and Ser660), which enhances its catalytic activity. bioscientifica.com Similarly, PKA phosphorylates perilipin, a protein on the surface of lipid droplets, which allows HSL to access the triglycerides. oup.combioscientifica.com The inhibition of PKA would therefore be expected to block these phosphorylation events and subsequently inhibit hormone-stimulated lipolysis.

| Lipolytic Protein | PKA Phosphorylation Site(s) | Functional Consequence of Phosphorylation | Reference |

| Hormone-Sensitive Lipase (HSL) | Ser563, Ser659, Ser660 | Increased catalytic activity | bioscientifica.com |

| Perilipin | Ser492, Ser517 | Allows HSL access to lipid droplets | bioscientifica.com |

| Adipose Triglyceride Lipase (ATGL) | Ser406 (mouse), Ser404 (human) | Moderate increase in lipolytic activity | bioscientifica.com |

Steroidogenesis and Glandular Cell Signaling

The synthesis of steroid hormones in the gonads and adrenal glands is a complex process regulated by tropic hormones, which primarily act through the cAMP-PKA signaling pathway. A critical step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, which is facilitated by the steroidogenic acute regulatory (StAR) protein. The expression and activity of StAR are under the control of PKA. nih.gov

Studies in MA-10 mouse Leydig tumor cells have shown that while both type I and type II PKA are present, they have discrete roles in regulating StAR-mediated steroidogenesis. nih.gov The use of PKA inhibitors has helped to elucidate the involvement of this pathway in response to other signaling molecules. For example, a PKA inhibitor was shown to block the IGF-I-mediated steroidogenic response in mouse Leydig cells, indicating a role for endogenous cAMP in this process, even though IGF-I itself does not alter intracellular cAMP levels. oup.com

The cGMP signaling pathway has also been implicated in the control of basal steroidogenesis in Leydig cells. However, the stimulatory action of cGMP on steroidogenesis was found to be preserved in cells with inhibited PKA, suggesting that cGMP acts through a PKA-independent mechanism, likely via PKG-dependent modification of the StAR protein. physiology.org

| Cell Type | Stimulus | Role of PKA | Effect of PKA Inhibition | Reference |

| MA-10 Leydig Cells | cAMP analogs | Regulates StAR expression and activity | Delineates roles of PKA subtypes | nih.gov |

| Mouse Leydig Cells | IGF-I | Mediates steroidogenic response | Inhibits IGF-I-mediated steroidogenesis | oup.com |

| Rat Leydig Cells | cGMP | Not required for cGMP-stimulated steroidogenesis | No effect on cGMP-induced steroidogenesis | physiology.org |

Immune Response and Inflammatory Processes

The cAMP-PKA signaling pathway plays a significant role in modulating the activity of various immune cells, thereby influencing immune responses and inflammatory processes. Generally, elevations in intracellular cAMP are associated with anti-inflammatory effects. ufmg.br

A direct application of PKA inhibitor (5-24) was demonstrated in a study on the KCa3.1 potassium channel, which is involved in the function of immune cells like T-cells and macrophages. nih.gov It was shown that ATP activates the KCa3.1 channel in excised, inside-out patches in a manner that is dependent on the presence of PKA inhibitor (5-24), suggesting a role for PKA in the regulation of this ion channel. nih.gov

In macrophages, PKA activation, downstream of G-protein coupled receptors, promotes the phosphorylation of the transcription factor CREB. nih.gov This leads to the production of anti-inflammatory cytokines and promotes the polarization of macrophages towards an M2 (pro-resolving) phenotype. nih.gov Conversely, inhibition of PKA would be expected to suppress these anti-inflammatory responses and potentially enhance pro-inflammatory signaling. PKA has also been shown to be involved in the signaling pathways of cytokines like IL-24, where PKA inhibition can block IL-24-mediated apoptosis in cancer cells. mdpi.com

| Immune Cell/Process | PKA-Mediated Effect | Consequence of PKA Inhibition | Reference |

| Immune Cells (general) | Regulation of KCa3.1 channel | ATP-dependent activation of KCa3.1 | nih.gov |

| Macrophages | Promotion of M2 polarization and anti-inflammatory cytokine production | Suppression of M2 polarization and anti-inflammatory responses | nih.gov |

| Prostate Cancer Cells | IL-24-mediated apoptosis | Blockade of apoptosis | mdpi.com |

Lymphocyte Activation and Proliferation Studies

The PKA signaling pathway is a critical regulator of immune cell function, and its inhibition has been instrumental in understanding lymphocyte biology. Research indicates that the activation of the cAMP/PKA pathway often has a negative effect on T-cell proliferation and survival. researchgate.net

In B-lymphocytes, PKA signaling is implicated in crucial survival pathways. A study on bovine B-lymphocytes parasitized by T. annulata revealed that the parasite induces constitutive PKA activation, which protects the infected host cells from apoptosis. To investigate this, a cell-permeable version of PKI(5-24), termed DPT-PKI, was generated. Application of DPT-PKI specifically inhibited PKA activity within the cells and, consequently, ablated the PKA-dependent survival of the parasitized lymphocytes, demonstrating that this pathway is essential for the parasite's lifecycle. nih.gov

The function of ion channels is also critical for lymphocyte activation, and PKA plays a modulatory role. The KCa3.1 potassium channel is necessary for maintaining the calcium signaling required for T-cell activation and proliferation. frontiersin.org In some cellular contexts, PKA-mediated phosphorylation can downregulate KCa3.1 channel activity. The use of PKA inhibitors has been shown to reverse this effect, thereby restoring channel function and promoting the necessary conditions for lymphocyte activation. frontiersin.orgjneurosci.org For instance, in studies using inside-out patches, the PKA inhibitor PKI(5-24) was shown to reduce KCa3.1 current that had been activated by ATP, highlighting the direct regulatory role of PKA on this critical channel. jneurosci.org

| Cell Type | PKA Inhibitor Used | Key Finding | Reference |

|---|---|---|---|

| T. annulata-parasitized Bovine B-lymphocytes | DPT-PKI (cell-permeable PKI(5-24)) | Inhibited a PKA-dependent anti-apoptotic pathway, reducing cell survival. | nih.gov |

| Human T-lymphocytes | PKI(5-24) / PKI(14-22) | Used to study the PKA-mediated regulation of KCa3.1 channels, which are essential for Ca2+ signaling during activation. | frontiersin.orgjneurosci.org |

Cytokine and Chemokine Production Pathways

The PKA pathway is a key modulator of the inflammatory response, influencing the production of various cytokines and chemokines in immune cells. Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are endogenous anti-inflammatory agents that function by elevating intracellular cAMP levels and activating PKA. csic.es

In macrophages, VIP and PACAP have been shown to inhibit the production of pro-inflammatory chemokines following stimulation with lipopolysaccharide (LPS). This inhibitory effect is mediated through the cAMP/PKA pathway. csic.es The use of PKA inhibitors in such experimental systems is crucial for confirming that the observed effects are indeed PKA-dependent. By blocking PKA, researchers can dissect the downstream signaling events that are regulated by these anti-inflammatory neuropeptides.

Similarly, in T-helper cells, the cAMP-PKA pathway is involved in regulating the expression of cytokines. For example, the production of Interleukin-5 (IL-5), a key cytokine in eosinophil-mediated allergic reactions, is dependent on the PKA pathway in response to antigenic stimuli. researchgate.net Studies using the PKA inhibitor H89 have demonstrated that blocking PKA activity can suppress IL-5 promoter activity and expression in Th2 cells. researchgate.net These findings underscore the utility of specific inhibitors like PKI(5-24) for mapping the signaling cascades that control cytokine and chemokine gene expression.

| Cell Type | PKA Modulation | Effect on Cytokine/Chemokine | Reference |

|---|---|---|---|

| Peritoneal Macrophages | Activation (by VIP/PACAP) | Inhibition of LPS-induced CXC and CC chemokine production. | csic.es |

| Murine T-cell Hybridoma (Th2-like) | Activation | Required for IL-5 production upon antigenic stimulus. | researchgate.net |

Cellular Proliferation, Differentiation, and Apoptosis

Cell Cycle Control Mechanisms

The PKA signaling pathway exerts significant control over cell cycle progression, often acting as a negative regulator of proliferation. researchgate.net Activation of PKA can lead to a cell cycle arrest, typically at the G0/G1 phase. researchgate.net This anti-proliferative effect has been linked to several mechanisms, including the downregulation of key cell cycle proteins like cyclin D3 and the upregulation of cyclin-dependent kinase inhibitors such as p27kip1. researchgate.net

The endogenous PKA inhibitor protein (PKI) itself plays a role in cell cycle regulation. The expression and subcellular localization of PKI are regulated throughout the cell cycle, and it is necessary for normal cell cycle progression. sdbonline.org PKI can enter the nucleus, bind to the free catalytic subunit of PKA, and facilitate its export back to the cytoplasm, thereby controlling the extent of nuclear PKA activity. nih.gov The use of exogenous inhibitors like PKI(5-24) allows researchers to mimic and study this endogenous regulatory mechanism, helping to delineate how PKA's spatial and temporal activity influences the decision to proliferate or arrest. sdbonline.org

| Observation | Proposed Mechanism | Implication for PKA Inhibition | Reference |

|---|---|---|---|

| PKA activation induces G0/G1 cell cycle arrest. | Downregulation of cyclin D3; upregulation of p27kip1. | Inhibition of PKA may promote entry into the cell cycle. | researchgate.net |

| Endogenous PKI is required for cell cycle progression. | Regulates nucleocytoplasmic shuttling and activity of PKA catalytic subunit. | Exogenous PKA inhibitors are tools to probe this spatial regulation. | nih.govsdbonline.org |

Stem Cell Differentiation Trajectories

The fate of stem cells, whether to self-renew or differentiate into a specific lineage, is governed by a complex network of signaling pathways, including the one mediated by PKA. The use of PKA inhibitors has been pivotal in demonstrating the role of this kinase in directing stem cell differentiation.

In studies of skeletal stem cells, aberrant PKA activation is associated with fibrous dysplasia, a condition characterized by abnormal bone development. Research has shown that downregulating PKA activity, either with small-molecule inhibitors or genetically engineered PKA inhibitor peptides, can alleviate the disease-like lesions in mouse models. This is achieved by correcting the aberrant osteogenic differentiation and proliferation of the skeletal stem cells. researchgate.net Furthermore, the amide form of PKI(5-24) has been identified as a stem cell differentiating agent that can stimulate osteoblast differentiation. abmole.com

PKA inhibitors have also been used to improve the culture conditions for pluripotent stem cells. For example, the PKA inhibitor H89 was found to significantly enhance the survival and clonogenicity of dissociated human embryonic stem cells (hESCs) without affecting their pluripotent state. nih.gov This suggests that inhibiting PKA can protect stem cells from dissociation-induced stress, a critical step in many experimental and therapeutic protocols.

| Stem Cell Type | PKA Inhibitor | Observed Effect | Reference |

|---|---|---|---|

| Skeletal Stem Cells | Small-molecule inhibitors / inhibitor peptides | Alleviated fibrous dysplasia lesions by modulating osteogenic differentiation. | researchgate.net |

| Stem Cells | PKI(5-24), amide | Stimulated osteoblast differentiation. | abmole.com |

| Human Embryonic Stem Cells (hESCs) | H89 | Enhanced survival and clonogenicity after dissociation. | nih.gov |

Programmed Cell Death Pathways

The role of PKA in apoptosis, or programmed cell death, is highly context-dependent, acting as either a pro-survival or pro-apoptotic signal depending on the cell type and stimulus. PKA inhibitors like PKI(5-24) have been essential in dissecting these opposing roles.

In some contexts, PKA promotes cell survival, and its inhibition triggers apoptosis. A clear example is in T. annulata-parasitized B-lymphocytes, where a constitutively active PKA pathway maintains cell viability. Inhibition of this pathway with a cell-permeable PKI(5-24) derivative was sufficient to induce apoptosis. nih.gov Similarly, in acute lymphoblastic leukemia cells, the chemotherapeutic agent D,L-methadone induces apoptosis by inhibiting the cAMP/PKA pathway. This leads to downstream effects, including changes in the phosphorylation status of BAD and PLCβ3, ultimately activating caspases. Direct inhibition of PKA with the inhibitor 14–22 amide (myr) was shown to effectively kill these leukemia cells. frontiersin.org

Conversely, in other scenarios, PKA activation is a necessary step for the induction of apoptosis. The tumor-suppressing protein Interleukin-24 (IL-24) induces apoptosis in breast and prostate cancer cells through a mechanism that requires PKA activation. mdpi.commdpi.com In these cancer cells, inhibiting PKA with compounds like H-89 blocks IL-24-mediated cell death. The pro-apoptotic signaling downstream of PKA in this context includes the upregulation of the Fas/FasL extrinsic apoptosis pathway and the activation of the tumor suppressor TP53. mdpi.com

| Cell Type | Role of PKA | Effect of PKA Inhibition | Reference |

|---|---|---|---|

| T. annulata-parasitized B-lymphocytes | Anti-apoptotic (Pro-survival) | Induces apoptosis. | nih.gov |

| Acute Lymphoblastic Leukemia Cells | Anti-apoptotic (Pro-survival) | Induces apoptosis as part of methadone's mechanism. | frontiersin.org |

| Human Breast Cancer Cells | Pro-apoptotic (mediates IL-24 killing) | Blocks IL-24-induced apoptosis. | mdpi.com |

| Human Prostate Cancer Cells | Pro-apoptotic (mediates IL-24 killing) | Blocks IL-24-induced apoptosis. | mdpi.com |

Theoretical Considerations and Interpretive Challenges in Pka Inhibitor 5 24 Studies

Pseudo-Substrate Inhibition Mechanism and Its Implications for Research Design

The PKA inhibitor (5-24) functions as a potent and highly specific competitive inhibitor by acting as a pseudo-substrate. frontiersin.orgwashington.edu It mimics the protein substrate of PKA by binding directly to the active site of the PKA catalytic (C) subunit, thereby preventing the phosphorylation of genuine substrates. mdpi.comnih.gov The peptide's sequence includes a critical cluster of basic arginine residues that are essential for its high-affinity binding to the PKA catalytic subunit, which occurs with an inhibition constant (Ki) of approximately 2.3 nM. mdpi.comtocris.com Unlike a true substrate, the pseudo-substrate sequence contains an alanine (B10760859) instead of a phosphorylatable serine or threonine residue, which means it binds tightly but cannot be phosphorylated, effectively locking the enzyme in an inactive state. mdpi.com

This pseudo-substrate mechanism has several key implications for experimental design.

High Specificity: The inhibitory action is based on mimicking a specific substrate recognition motif, granting PKI (5-24) exquisite specificity for PKA compared to many small-molecule inhibitors that target the highly conserved ATP-binding pocket. washington.edunih.gov For instance, inhibitors like H89 and KT5720 are known to have numerous off-target effects on other kinases and cellular components. nih.govbiolog.depnas.org The high specificity of PKI (5-24) minimizes the risk of confounding off-target effects, making it a more precise tool for implicating PKA in a cellular process. frontiersin.orgwashington.edu

Inhibition of Active Kinase: PKI (5-24) binds to the free catalytic subunit of PKA. frontiersin.org In a cellular context, the catalytic subunits are held in an inactive state within a holoenzyme complex, bound to regulatory (R) subunits. nih.gov The C subunits are only released and become active upon the binding of cyclic AMP (cAMP) to the R subunits. frontiersin.org Consequently, PKI (5-24) can only inhibit PKA after the kinase has been activated by cAMP. Research designs must account for this, as the inhibitor will not affect the inactive PKA holoenzyme.

Dependency on Cofactors: The binding of PKI (5-24) to the PKA catalytic subunit is dependent on the presence of Mg2+ and ATP. mdpi.com This is an important consideration for in vitro kinase assays, where the concentrations of these cofactors must be carefully controlled to ensure the inhibitor's efficacy.

A comparison of different PKA inhibition mechanisms highlights the unique properties of PKI (5-24) for research applications.

| Inhibitor | Mechanism of Action | Target | Key Research Implication |

|---|---|---|---|

| PKA inhibitor (5-24) | Pseudo-substrate | PKA Catalytic Subunit Active Site | High specificity; only inhibits cAMP-activated PKA. frontiersin.orgwashington.edu |

| H89 / KT5720 | ATP-Competitive | PKA Catalytic Subunit ATP-Binding Pocket | Broadly inhibits kinase activity but has significant off-target effects on other kinases. nih.govbiolog.depnas.org |

| Rp-cAMPS | cAMP Antagonist | PKA Regulatory Subunits | Prevents PKA holoenzyme dissociation, inhibiting activation at an earlier step. washington.edu |

Considerations of PKA Inhibitor (5-24) Permeability in Live-Cell Experiments

A significant challenge in utilizing PKA inhibitor (5-24) for cellular studies is its structure as a peptide, which renders it impermeable to the cell membrane. mdpi.com This property strictly limits its use to in vitro assays with purified components or in cell lysates unless specific modifications or delivery methods are employed.

To overcome this limitation, several strategies have been developed:

Lipophilic Modification: A common approach is the addition of a myristoyl group to the N-terminus of the peptide. This lipid modification increases the hydrophobicity of the peptide, facilitating its passive diffusion across the plasma membrane. mdpi.com However, this modification is not without its own set of challenges. The hydrophobic myristate moiety can lead to non-specific interactions with cellular membranes or embedding within them, which may cause mislocalization of the inhibitor and limit its access to PKA catalytic subunits in various intracellular compartments. mdpi.com

Genetic Encoding: An alternative to using synthetic peptides is to genetically encode the inhibitor sequence within cells. nih.govacs.org By cloning the PKI sequence into viral vectors or plasmids, researchers can achieve intracellular expression of the inhibitory peptide. This method bypasses the issue of membrane permeability altogether and can be a powerful tool for studying PKA function in living cells. acs.orgnih.gov

Photoswitchable Peptides: Advanced techniques involve fusing the PKI peptide to a light-sensitive protein domain, creating a photoactivatable inhibitor. acs.orgnih.gov This "optogenetic" approach allows for precise spatial and temporal control over PKA inhibition within living cells, as the inhibitory activity can be turned on and off with light. acs.org

When designing live-cell experiments, the choice of delivery method is critical. Researchers must weigh the convenience of a modified synthetic peptide against the potential for artifacts and mislocalization, or consider the more complex but often more precise method of genetic expression.

Limitations of PKA Inhibitor (5-24) Application in Complex Biological Systems

While PKA inhibitor (5-24) and its parent molecule PKI are lauded for their specificity, their application in complex biological systems is not without limitations. nih.gov The interpretation of results requires careful consideration of potential off-target effects, especially when high concentrations of the inhibitor are used. washington.edunih.gov

A kinase screening study using a similar peptide, PKI (6-22) amide, revealed that while it is highly selective for PKA at lower concentrations, at a high concentration of 5 µM it could inhibit another kinase, CaMK1, by more than 10%. nih.gov More surprisingly, the peptide was found to facilitate the activity of 20 other kinases, with the most pronounced effects on isoforms of the Protein Kinase C (PKC) family and ROCK1. nih.gov Full-length PKIα also showed this facilitating effect on PKC and ROCK1 at high concentrations. nih.gov Although PKI peptides are still considered more specific than small-molecule inhibitors like H89, these findings underscore the importance of using the lowest effective concentration and validating key findings with alternative methods. nih.govnih.gov

Further limitations include:

Inhibition of a Specific PKA Pool: PKI (5-24) primarily inhibits the free catalytic subunit. It does not disrupt the PKA holoenzyme itself. This is a limitation if the research question involves the non-catalytic functions of the PKA complex or the roles of the regulatory subunits.

Delivery in Tissues: In more complex systems such as tissues or whole organisms, achieving consistent and uniform delivery of the peptide inhibitor to all cells is a significant hurdle.

Chemical Genetics as an Alternative: To overcome issues of specificity and delivery in vivo, chemical genetic approaches have been developed. pnas.org This strategy involves engineering the PKA catalytic subunit with a mutation that makes it uniquely sensitive to a small-molecule inhibitor (like 1NM-PP1) that does not affect wild-type kinases. pnas.org This allows for highly specific, temporally controlled, and sometimes tissue-specific inhibition of PKA activity, circumventing many of the limitations of peptide inhibitors in complex systems. pnas.org

| Affected Kinase | Effect | Percent Change in Activity |

|---|---|---|

| PKA | Inhibition | ~85% |

| CaMK1 | Inhibition | >10% |

| PKC isoforms | Facilitation | >10% |

| ROCK1 | Facilitation | >10% |

| p70S6K | Facilitation | >10% |

Context-Dependency of PKA Inhibition Outcomes Across Different Cellular Environments

The physiological outcome of PKA inhibition is profoundly dependent on the specific cellular context. elifesciences.orgmdpi.com PKA signaling is not a monolithic process; rather, it is intricately organized in both space and time, leading to vastly different consequences of its inhibition across various cell types and conditions.

A primary mechanism for this organization is the family of A-Kinase Anchoring Proteins (AKAPs). nih.govnih.gov AKAPs tether PKA holoenzymes to specific subcellular locations, such as the plasma membrane, mitochondria, or the nucleus, placing the kinase in close proximity to its intended substrates. nih.gov This creates localized "signalosomes" where PKA activity is precisely controlled. nih.gov Therefore, the global inhibition of PKA by a cell-permeable PKI derivative may elicit different responses depending on the repertoire and localization of AKAPs within a given cell. nih.govpnas.org For example, disrupting a specific PKA-AKAP interaction can produce a different phenotype than inhibiting the entire cellular pool of PKA catalytic subunits. pnas.org